molecular formula C16H13Cl3N2O2 B2869611 N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide CAS No. 477851-67-5

N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide

Cat. No.: B2869611
CAS No.: 477851-67-5
M. Wt: 371.64
InChI Key: WOHKUUXURDDIDO-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-chlorophenyl group at the nitrogen atom and a (2,6-dichlorobenzyl)oxyimino moiety at the third carbon.

Properties

IUPAC Name

(3Z)-N-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O2/c17-11-4-6-12(7-5-11)21-16(22)8-9-20-23-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2,(H,21,22)/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHKUUXURDDIDO-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure incorporates chlorophenyl and dichlorobenzyl moieties, which are often associated with various pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H17Cl2N3O2
  • Molecular Weight : 392.25 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The compound features a propanamide backbone with a chlorophenyl group and a dichlorobenzyl ether, which may contribute to its interaction with biological targets. The presence of halogen atoms (chlorine) often enhances lipophilicity and can affect the compound's binding affinity to various receptors.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chlorophenyl compounds have shown effectiveness against a range of bacteria and fungi. In vitro studies suggest that this compound could possess similar properties, potentially acting through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer activity of related compounds. For example, derivatives containing chlorophenyl groups have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Preliminary data suggest that this compound may also exhibit such properties, warranting further investigation into its mechanism of action against specific cancer types.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For instance, it may inhibit protein kinases or other enzymes critical for cell growth and division.

Study 1: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial efficacy of various chlorophenyl derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Activity in Cell Lines

A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported significant inhibition of cell proliferation at micromolar concentrations, with further analysis revealing induction of apoptosis through caspase activation pathways.

Study 3: Mechanistic Insights

Mechanistic studies utilizing molecular docking simulations have suggested that this compound may bind to specific targets involved in cancer progression. These findings provide a basis for further exploration into its therapeutic applications.

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line Observed Effect Reference
AntimicrobialGram-positive bacteriaMIC comparable to antibiotics
AnticancerMCF-7 (breast cancer cells)Inhibition of proliferation; apoptosis induction
MechanisticMolecular docking studiesBinding to cancer-related targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylpropanamides

a. N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide ()

  • Structural Difference : Bromine replaces chlorine at the para position of the phenyl ring.
  • Implications: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter intermolecular interactions (e.g., van der Waals forces) and bioavailability.

b. Propanil (N-(3,4-dichlorophenyl)propanamide) ()

  • Structural Difference: Lacks the oxyimino and 2,6-dichlorobenzyl groups; instead, it has a simpler dichlorophenyl substitution.
  • Application: Widely used as a herbicide. The absence of the oxyimino group likely reduces steric hindrance, enabling efficient interaction with acetolactate synthase in plants. This highlights how structural simplification can optimize agrochemical activity .
Pharmacologically Active Propanamides

a. Taranabant ()

  • Structure: Features a complex substituent pattern, including a trifluoromethylpyridinyl group and a cyanophenyl moiety.
  • Pharmacology: Cannabinoid-1 receptor antagonist used for obesity treatment (CAS 701977-09-5). The trifluoromethyl group enhances metabolic stability, while the cyano group contributes to receptor binding affinity. In contrast, the target compound’s dichlorobenzyl group may prioritize interactions with different biological targets, such as cytochrome P450 enzymes or peroxisome proliferator-activated receptors .
Crystallographic and Physicochemical Comparisons

3-Chloro-N-(4-methoxyphenyl)propanamide ()

  • Structural Features : Methoxy group at the para position (electron-donating) vs. chlorine (electron-withdrawing) in the target compound.
  • Crystal Packing : The methoxy derivative exhibits classical N–H···O hydrogen bonds and C–H···O contacts, forming chains along the crystallographic a-axis. In contrast, the target compound’s 2,6-dichlorobenzyl group may introduce steric effects, disrupting such packing and favoring alternate hydrogen-bonding motifs. This could influence solubility and melting points .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Primary Application/Activity Notable Properties
Target Compound 4-chlorophenyl, (2,6-dichlorobenzyl)oxyimino Not reported Research compound High lipophilicity, halogenated interactions
N-(4-bromophenyl)-... () 4-bromophenyl, (2,6-dichlorobenzyl)oxyimino Not reported Unreported Enhanced van der Waals interactions
Taranabant () Trifluoromethyl, cyanophenyl, 4-chlorophenyl 515.95 Obesity treatment High receptor affinity, metabolic stability
Propanil () 3,4-dichlorophenyl 218.08 Herbicide Enzyme inhibition (acetolactate synthase)
3-Chloro-N-(4-methoxyphenyl)propanamide 4-methoxyphenyl 213.67 Crystallographic studies Electron-donating effects, chain packing

Key Research Findings

  • Halogen Effects : Chlorine substituents enhance electrophilicity and binding to electron-rich biological targets (e.g., enzymes), while bromine may improve pharmacokinetic properties .
  • Therapeutic Potential: Structural parallels with Taranabant suggest possible utility in metabolic disorders, though further in vitro studies are needed to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.